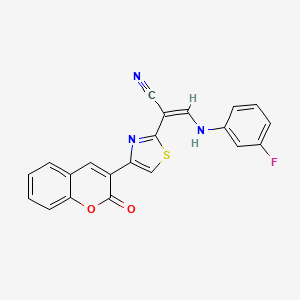

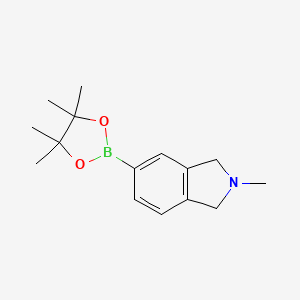

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTM is a triazole-piperazine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Endocannabinoid Hydrolases Inhibitors

A series of methanones, including (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone, were prepared and tested against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Compounds in this series demonstrated significant activity, with specific compounds acting as potent dual FAAH-MAGL inhibitors or showing selectivity towards one enzyme over the other. Structural determinants critical for the activity of these inhibitors were explored, illuminating the enzyme-inhibitor interaction dynamics (Morera et al., 2012).

Synthesis and Crystal Structure

The synthesis and characterization of related methanone compounds were documented, providing valuable structural insights through X-ray diffraction. The detailed structural analysis contributes to a deeper understanding of the molecular framework and potential interactions of these compounds, which is essential for their application in various fields of scientific research (Cao et al., 2010).

Central Nervous System Receptor Affinity

Novel methods were developed for synthesizing benzylpiperazinyl methanols, leading to compounds with significant affinity for central nervous system receptors. This demonstrates the potential of these compounds in neurological research and their possible applications in understanding or treating CNS-related disorders (Beduerftig et al., 2001).

Antibacterial and Antifungal Applications

A series of triazole analogues of piperazine, including related methanone compounds, were synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. Certain compounds exhibited significant inhibition of bacterial growth, marking them as potential candidates for drug development in combating bacterial infections (Nagaraj et al., 2018). Similarly, another study synthesized and evaluated novel thiazolyl pyrazole and benzoxazole derivatives, including related methanone compounds, for their antibacterial activities, highlighting the versatility of these compounds in antimicrobial applications (Landage et al., 2019).

Antifungal Activity

A series of novel methanone derivatives were synthesized and evaluated for their antifungal activity. The presence of certain substituents like 4-chlorophenyl, 4-fluorophenyl, and others was found to enhance the antifungal effectiveness of these compounds, demonstrating their potential in developing new antifungal agents (Lv et al., 2013).

Corrosion Inhibition

Compounds related to (4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone were investigated as corrosion inhibitors for mild steel in acidic media. The study provided insights into the molecular interactions responsible for the inhibition efficiency, opening avenues for these compounds to be used in industrial applications to prevent metal corrosion (Ma et al., 2017).

Catalysis in Chemical Reactions

These compounds also find utility in catalyzing chemical reactions, such as the Huisgen 1,3-dipolar cycloadditions, demonstrating their versatility and importance in facilitating and enhancing chemical synthesis processes (Ozcubukcu et al., 2009).

properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-17-7-9-19(10-8-17)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESMHANAJYWARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)